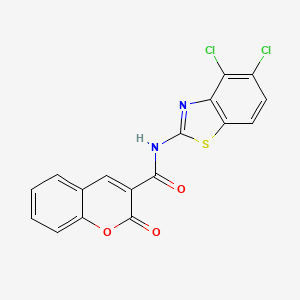

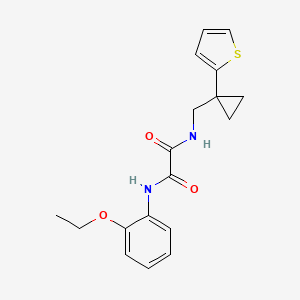

![molecular formula C8H7N3O3 B2386298 Ácido 6-Metoximidazo[1,2-b]piridazina-2-carboxílico CAS No. 64068-09-3](/img/structure/B2386298.png)

Ácido 6-Metoximidazo[1,2-b]piridazina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound with the CAS Number: 64068-09-3 . It has a molecular weight of 193.16 .

Synthesis Analysis

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives involves several steps :Molecular Structure Analysis

The structures of the newly synthesized 6-methoxyimidazo[1,2-b]pyridazine derivatives were determined using 1H NMR, 13C NMR, and Mass and IR spectroscopic analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives are high-pressure amination, cyclization, methoxylation, bromination, Suzuki coupling, reduction, Boc protection, diazotization, and saponification .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid include a molecular weight of 193.16 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial del ácido 6-Metoximidazo[1,2-b]piridazina-2-carboxílico como un agente antidiabético. Sus características estructurales pueden contribuir a la regulación de la glucosa, convirtiéndolo en un candidato para el desarrollo de fármacos .

- Estudios in vitro han demostrado que ciertos derivados de este compuesto exhiben una potente actividad antimicobacteriana. Específicamente, aquellos con un grupo fenilo que lleva sustituyentes de flúor en C2, una función de metoxilo en C3 y una unidad bencil-heteroátomo en C6 muestran resultados prometedores contra Mycobacterium tuberculosis (Mtb) y Mycobacterium marinum (Mm) .

- El ácido 6-Metoximidazo[1,2-b]piridazina-2-carboxílico sirve como bloque de construcción para la síntesis de moléculas más complejas. Los investigadores pueden modificar su estructura para crear nuevos derivados con propiedades personalizadas para aplicaciones específicas .

Actividad Antidiabética

Propiedades Antimicobacterianas

Síntesis Química y Personalización

Mecanismo De Acción

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid acts as a pro-drug, meaning that it is converted to an active form in the body. It is metabolized to form the active metabolite 6-methoxyimidazo[1,2-b]pyridazin-2-one (MIPO), which is thought to be responsible for its pharmacological activity. MIPO is believed to act as a competitive inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Biochemical and Physiological Effects

In vitro studies have shown that 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has anti-inflammatory, anti-diabetic, and anti-cancer activities. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. In addition, 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has been found to have anti-cancer activity in some cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is an easy to synthesize compound that is commercially available and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for extended periods of time. However, it is not very soluble in water and requires organic solvents for dissolution.

Direcciones Futuras

Future research on 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the pharmacokinetics and toxicity of the compound. Finally, further studies should be conducted to determine the optimal dosage and route of administration of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid.

Métodos De Síntesis

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid can be synthesized by the reaction of 2-methoxyimidazole with ethyl chloroformate in the presence of an organic base, such as pyridine or triethylamine, in dichloromethane. The reaction is typically carried out at room temperature and yields 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid in good yields.

Safety and Hazards

Propiedades

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDZICOSKNAQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

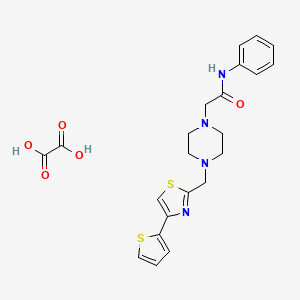

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

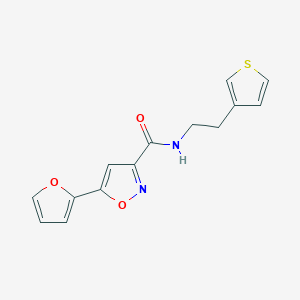

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

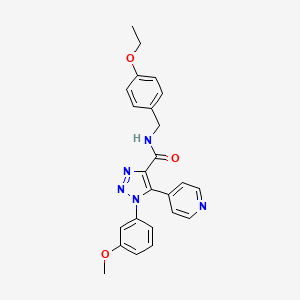

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)